molecular formula C15H17FN2O3S2 B2998582 3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}-N-propylthiophene-2-carboxamide CAS No. 1251583-53-5

3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}-N-propylthiophene-2-carboxamide

Cat. No. B2998582
CAS RN: 1251583-53-5
M. Wt: 356.43
InChI Key: LVTSNUQRRRSFPH-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. For instance, one method involves using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

The principal types of reactions involving aromatic rings like thiophene are substitution, addition, and oxidation . Of these, the most common type is electrophilic substitution .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis and properties of compounds with similar sulfonyl and thiophene groups. For example, the synthesis of fluorophenothiazines via Smiles rearrangement highlights a method for incorporating fluorine and sulfonyl groups into heterocyclic compounds, which are key structural features shared with 3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}-N-propylthiophene-2-carboxamide (Sharma et al., 1999). Similarly, studies on heterocyclic enaminonitriles demonstrate reactions of thiophene derivatives with acetylenic esters, showcasing synthetic routes that might be applicable to or inspired by the synthesis of the compound (Matsunaga et al., 1986).

Material Science Applications

The inclusion of sulfonyl and thiophene groups in polymers has been researched for improving material properties. For instance, the preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids delve into polymers with enhanced thermal stability and solubility, potentially relevant to the structural components of the target compound (Hsiao & Huang, 1997).

Pharmacological Potential

Related research on compounds featuring sulfonyl and fluorophenyl groups explores their antibacterial and antipathogenic activities. The study on new thiourea derivatives, for example, evaluated the antibacterial efficacy of compounds with structural features reminiscent of 3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}-N-propylthiophene-2-carboxamide, suggesting potential antimicrobial applications (Limban, Marutescu, & Chifiriuc, 2011).

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

properties

IUPAC Name

3-[(4-fluorophenyl)-methylsulfamoyl]-N-propylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3S2/c1-3-9-17-15(19)14-13(8-10-22-14)23(20,21)18(2)12-6-4-11(16)5-7-12/h4-8,10H,3,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTSNUQRRRSFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}-N-propylthiophene-2-carboxamide

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